molecular formula C10H7N5O B3060114 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine CAS No. 1710661-71-4

3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B3060114
CAS-Nummer: 1710661-71-4
Molekulargewicht: 213.20
InChI-Schlüssel: DWHUHMAWZCQHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known to exhibit a wide range of pharmacological activities, fused with an imidazole carbonyl moiety that may enhance its binding potential to biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a versatile framework in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Research indicates that derivatives of this core structure have demonstrated significant efficacy as inhibitors of critical kinases such as EGFR, HER2, B-Raf, and MEK, which are frequently disrupted in various cancers . These compounds act through mechanisms such as competitive ATP-binding site inhibition, disrupting the aberrant signaling pathways that drive oncogenesis . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties for improved target affinity and selectivity . Beyond oncology applications, pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as potent COX-2 inhibitors with immunomodulatory potential. Recent studies highlight their ability to downregulate key pro-inflammatory proteins such as TNF-α and IL-6, suggesting value in inflammatory disease research . Furthermore, specific derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key regulator in autoimmune and inflammatory diseases . The incorporation of the imidazole ring in this specific derivative is a strategic modification, as imidazole is a biologically significant heterocycle present in many natural products and pharmaceuticals, known to contribute to diverse biological interactions . This product is intended for research purposes as a chemical intermediate or as a lead compound for the development of novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against a panel of kinase targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

imidazol-1-yl(pyrazolo[1,5-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-10(14-5-3-11-7-14)8-6-13-15-4-1-2-12-9(8)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHUHMAWZCQHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)N3C=CN=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195574
Record name Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710661-71-4
Record name Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1710661-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Authored by: Gemini, Senior Application Scientist
Publication Date: March 19, 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of oncology.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine. Drawing upon extensive research into the broader class of pyrazolo[1,5-a]pyrimidine-based molecules, we will explore its likely role as a protein kinase inhibitor. This document will elucidate the probable molecular interactions, the downstream cellular consequences, and the experimental methodologies required to validate these hypotheses. Our intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic aromatic system that has garnered significant attention as a "privileged scaffold" in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal backbone for designing molecules that can fit into the ATP-binding pockets of various protein kinases.[1][2] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of a wide range of kinases, including Pim-1, Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5][6][7] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of various substituents at different positions, which in turn modulates the inhibitor's potency and selectivity for specific kinase targets.[1]

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives, the most probable mechanism of action for 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is as an ATP-competitive inhibitor of one or more protein kinases.[1][2] This mode of inhibition involves the compound binding to the ATP-binding cleft of the kinase, thereby preventing the binding of the natural substrate, ATP, and blocking the downstream phosphorylation cascade.

Key Molecular Interactions

The pyrazolo[1,5-a]pyrimidine core itself is expected to form key interactions within the ATP-binding pocket. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP.[5] The planar ring system can also engage in favorable π-π stacking interactions with aromatic residues, such as phenylalanine, in the kinase active site.[8]

The substituent at the 3-position, the (1H-imidazol-1-yl)carbonyl group, is predicted to play a crucial role in determining the compound's potency and selectivity. The imidazole ring, with its aromatic character and nitrogen atoms, can form additional hydrogen bonds or other polar interactions. The carbonyl linker provides a degree of rotational flexibility, allowing the imidazole moiety to adopt an optimal orientation within the active site.

The following diagram illustrates the hypothesized binding mode of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine hinge_region Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket (e.g., Phe, Leu, Val) solvent_front Solvent Front (Polar Residues) core Pyrazolo[1,5-a]pyrimidine Core core->hinge_region H-Bonds core->hydrophobic_pocket π-π Stacking substituent 3-(1H-imidazol-1-yl)carbonyl substituent->solvent_front H-Bonds / Polar Interactions

Caption: Hypothesized binding of the inhibitor within the kinase active site.

Potential Kinase Targets and Downstream Cellular Effects

Given the broad activity of the pyrazolo[1,5-a]pyrimidine scaffold, 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine could potentially target several key oncogenic kinases.

2.2.1. Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[3][9] Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidine derivatives has been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, leading to apoptosis.[3][9]

The following diagram illustrates the Pim-1 signaling pathway and the point of inhibition.

G cytokines Cytokines / Growth Factors receptor Receptor cytokines->receptor stat STAT Signaling receptor->stat pim1 Pim-1 Kinase stat->pim1 Transcription bad BAD pim1->bad Phosphorylation inhibitor 3-(1H-imidazol-1-ylcarbonyl) pyrazolo[1,5-a]pyrimidine inhibitor->pim1 Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition p_bad p-BAD (Inactive) apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: Inhibition of the Pim-1 pro-survival signaling pathway.

2.2.2. Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are crucial for neuronal development and function.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors.[4] Several approved Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[4] Inhibition of Trk signaling can lead to cell cycle arrest and apoptosis in NTRK fusion-positive cancers.

Experimental Validation of the Mechanism of Action

A series of in vitro and cell-based assays are required to experimentally validate the hypothesized mechanism of action.

In Vitro Kinase Assays

The initial step is to screen 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine against a panel of purified kinases to determine its inhibitory activity and selectivity profile.

3.1.1. Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to various concentrations in kinase buffer.

    • Prepare solutions of the target kinase, substrate peptide, and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, kinase, and substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Once the primary kinase targets are identified, cell-based assays are necessary to confirm that the compound inhibits the kinase in a cellular context and elicits the expected downstream effects.

3.2.1. Protocol: Western Blot for Target Phosphorylation
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a cell line with high Pim-1 expression or an NTRK fusion).

    • Treat the cells with increasing concentrations of the test compound for a specified time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against the phosphorylated form of the kinase's substrate (e.g., p-BAD).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of the phosphorylated protein relative to a loading control (e.g., β-actin).

The following diagram outlines the general workflow for validating the mechanism of action.

G start Hypothesized Inhibitor kinase_assay In Vitro Kinase Panel Screen start->kinase_assay ic50 Determine IC50 and Selectivity kinase_assay->ic50 cell_lines Select Relevant Cell Lines ic50->cell_lines western_blot Western Blot for Target Phosphorylation cell_lines->western_blot phenotypic_assay Cellular Phenotypic Assays (Proliferation, Apoptosis) cell_lines->phenotypic_assay confirmation Mechanism of Action Confirmed western_blot->confirmation phenotypic_assay->confirmation

Caption: Experimental workflow for mechanism of action validation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the experimental validation.

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM) (Target Phosphorylation)Cellular IC50 (nM) (Proliferation)
Pim-1
TrkA
TrkB
CDK2
...

Conclusion

While the precise mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine requires direct experimental validation, the extensive body of research on the pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for a well-defined hypothesis. It is highly probable that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. The experimental workflows detailed in this guide provide a clear path for elucidating its specific targets, confirming its mode of action in a cellular context, and evaluating its potential as a therapeutic agent. The insights gained from such studies will be invaluable for the continued development of this promising class of molecules in oncology and other therapeutic areas.

References

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link][3][10]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. [Link][9]

  • Various Authors. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI. [Link][11]

  • Various Authors. (2017). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate. [Link][12]

  • Various Authors. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link][1]

  • Wang, Y., et al. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications. [Link][8]

  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link][4]

  • Various Authors. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link][13]

  • Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link][2]

  • Various Authors. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems (RSC Publishing). [Link][5]

  • Various Authors. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link][6]

  • Various Authors. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed. [Link][14]

  • Various Authors. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. [Link][7]

Sources

A Comprehensive Guide to the Structural Characterization of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, neuroscience, and infectious diseases.[1][2][3] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of its pharmacological properties.[1][2] This guide provides a comprehensive, in-depth technical overview of the structural characterization of a novel derivative, 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine. We present a cohesive workflow, detailing the necessary analytical techniques to unambiguously confirm the chemical identity and three-dimensional structure of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic entities.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a fused aromatic heterocycle that has garnered significant attention due to its diverse pharmacological activities.[3] Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, making them valuable candidates for targeted cancer therapies.[3][4][5] The structural rigidity of the bicyclic system provides a well-defined platform for the spatial orientation of substituents, facilitating specific interactions with biological targets. The introduction of an imidazolylcarbonyl moiety at the 3-position is hypothesized to enhance protein-ligand interactions through hydrogen bonding and aromatic stacking, potentially leading to novel therapeutic agents. Accurate and thorough structural characterization is paramount to establishing a definitive structure-activity relationship (SAR) and ensuring the integrity of subsequent biological and pharmacological studies.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine would likely involve a multi-step process, beginning with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at the 3-position. A common and effective method for creating the core involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] Subsequent selective functionalization at the 3-position can be achieved through various methods, such as formylation followed by oxidation and amide coupling.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 C3-Functionalization cluster_2 Amide Coupling 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine Cyclocondensation Malondialdehyde_derivative Malondialdehyde_derivative Malondialdehyde_derivative->Pyrazolo[1,5-a]pyrimidine 3-Formylpyrazolo[1,5-a]pyrimidine 3-Formylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->3-Formylpyrazolo[1,5-a]pyrimidine Formylation Vilsmeier-Haack_Reagent Vilsmeier-Haack_Reagent Vilsmeier-Haack_Reagent->3-Formylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine-3-carboxylic_acid Pyrazolo[1,5-a]pyrimidine-3-carboxylic_acid 3-Formylpyrazolo[1,5-a]pyrimidine->Pyrazolo[1,5-a]pyrimidine-3-carboxylic_acid Oxidation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Pyrazolo[1,5-a]pyrimidine-3-carboxylic_acid Target_Molecule 3-(1H-imidazol-1-ylcarbonyl) pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine-3-carboxylic_acid->Target_Molecule Activation & Coupling Carbonyldiimidazole Carbonyldiimidazole Carbonyldiimidazole->Target_Molecule

Caption: Proposed synthetic route for 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.

Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural determination of a novel compound. The workflow presented below ensures that data from each analytical method is used to build upon and cross-validate the information obtained from the others.

Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (ESI-MS) Purification->MS Pure Compound NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Xray X-ray Crystallography Purification->Xray Single Crystal Growth Final_Structure Confirmed Structure MS->Final_Structure Molecular Formula NMR->Final_Structure Connectivity & Skeleton FTIR->Final_Structure Functional Groups Xray->Final_Structure 3D Structure & Stereochemistry

Caption: Integrated workflow for the structural characterization of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[6][7]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of about 10 µg/mL.[8]

  • Instrumentation: Introduce the sample solution into an ESI-MS system.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For this N-heterocyclic compound, positive ion mode is expected to yield the protonated molecule [M+H]+.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • High-Resolution MS (HRMS): To confirm the elemental composition, perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Expected Results

The molecular formula of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is C11H8N6O. The expected monoisotopic mass is 240.0759 Da.

IonCalculated m/z
[M+H]+241.0838
[M+Na]+263.0657

The primary fragmentation upon electron impact for pyrazolo[1,5-a]pyrimidines typically involves the expulsion of acrylonitrile from the pyrimidine ring or scission of the pyrazole ring.[9] For the target molecule, fragmentation is also expected at the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.[10][11]

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish ¹H-¹H correlations, direct ¹H-¹³C one-bond correlations, and long-range ¹H-¹³C correlations (2-3 bonds), respectively.

Predicted ¹H and ¹³C NMR Data (in DMSO-d6)

The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the heterocyclic rings. The following table presents predicted chemical shifts based on known data for similar structures.[4][12][13]

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityCoupling (J, Hz)
2~145~8.5s-
3~115---
C=O~168---
5~140~8.8ddJ = 7.0, 2.0
6~110~7.2ddJ = 7.0, 4.0
7~150~9.2ddJ = 4.0, 2.0
Im-2'~138~8.2s-
Im-4'~128~7.8s-
Im-5'~120~7.5s-
  • ¹H NMR: Protons on the pyrazolo[1,5-a]pyrimidine core will appear in the aromatic region, with characteristic doublet of doublets patterns for H-5, H-6, and H-7. The imidazole protons will appear as singlets.

  • ¹³C NMR: The carbonyl carbon will be significantly downfield (~168 ppm). The remaining carbons of the heterocyclic systems will be in the aromatic region.

  • HMBC: Key long-range correlations are expected between the imidazole protons and the carbonyl carbon, and between H-2 and the carbonyl carbon, confirming the attachment of the imidazolylcarbonyl group at the C-3 position.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

For a solid sample, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation.[14][15]

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~1700-1680C=O stretchAmide (ketone)
~1640-1500C=C and C=N stretchAromatic rings
~1300-1200C-N stretchAmide

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the amide linker.

Single-Crystal X-ray Crystallography

This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[16][17][18]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[16] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software.

Expected Structural Features

Based on studies of related pyrazolo[1,5-a]pyrimidine derivatives, the bicyclic core is expected to be essentially planar.[19] The analysis will confirm the planarity of the pyrazole and pyrimidine rings. The orientation of the imidazolylcarbonyl group relative to the core will be determined, providing crucial information about the molecule's conformation. Intermolecular interactions, such as hydrogen bonding or π-π stacking, will also be identified, which can be relevant for understanding its solid-state properties and potential interactions with biological macromolecules. Several pyrazolo[1,5-a]pyrimidine derivatives have been successfully characterized by X-ray crystallography, providing a strong basis for comparison.[3][19][20][21]

Conclusion

The structural characterization of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, 1D and 2D NMR spectroscopy, FT-IR spectroscopy, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a non-negotiable prerequisite for advancing this promising molecule into further stages of drug discovery and development, ensuring that all subsequent biological and medicinal chemistry efforts are based on a solid and validated chemical foundation.

References

  • Brufani, M., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Frizzo, C. P., et al. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 933(1-3), 142-147. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Ulm University. (n.d.). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • ResearchGate. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • PubMed. (2007). Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(1,1-dimethylethyl)-, ethyl ester. [Link]

  • science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Life Academy. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. [Link]

  • ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. [Link]

  • National Center for Biotechnology Information. (2014). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]

  • Sacramento State. (n.d.). Lab 6: NMR Spectroscopy. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PNPI. (1998). Crystal structures of pyrazolo [1,5-a] pyrimidine derivatives solved from powder diffraction data. [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. [Link]

  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. [Link]

  • National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Toronto Scarborough. (2020). ESI-MS Explained. [Link]

  • ACS Publications. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • ACS Publications. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

Sources

Pharmacokinetic and Physicochemical Profiling of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore widely utilized in the design of potent kinase inhibitors targeting TRK, IRAK4, KDR, and CDKs[1]. While terminal drug candidates typically feature stable carboxamide linkages at the C3 position, the intermediate 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is an acyl imidazole.

Unlike traditional small-molecule therapeutics, acyl imidazoles are highly reactive electrophiles. In biological systems, they do not follow classical receptor-binding pharmacokinetics (PK); instead, their PK profile is entirely dictated by their chemical reactivity. Evaluating the PK of this specific compound is critical when it is deployed as a Ligand-Directed Acyl Imidazole (LDAI) for activity-based protein profiling[2], a transient prodrug, or a covalent biological probe. This whitepaper provides an in-depth analysis of its ADME properties, hydrolysis kinetics, and the specialized analytical protocols required to quantify such highly labile species.

Pharmacokinetic Profile (ADME) of an Acyl Imidazole

The pharmacokinetic behavior of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is dominated by the electrophilic nature of the carbonyl carbon, which is highly activated by the electron-withdrawing imidazole leaving group.

Absorption & Bioavailability

Oral bioavailability ( F ) is virtually zero. Upon oral administration, the compound encounters the acidic environment of the stomach (pH 1.5–3.5), which rapidly protonates the imidazole ring, turning it into an exceptional leaving group. This catalyzes instantaneous solvolysis, converting the compound into pyrazolo[1,5-a]pyrimidine-3-carboxylic acid before intestinal absorption can occur.

Distribution & Covalent Protein Binding

For intravenously (IV) administered acyl imidazoles, the apparent volume of distribution ( Vd​ ) is heavily skewed by irreversible protein binding. Rather than establishing a dynamic equilibrium with plasma proteins, the compound undergoes covalent acyl transfer . Nucleophilic residues on human serum albumin (HSA)—specifically the ϵ -amino groups of lysine, the thiol groups of cysteine, and the hydroxyl groups of serine—attack the carbonyl carbon. This results in the permanent acylation of plasma proteins, a mechanism identical to that exploited in LDAI labeling strategies[2].

Metabolism (Biotransformation)

Classical enzymatic metabolism (e.g., via hepatic CYP450 enzymes) is negligible. The primary clearance mechanism is chemical hydrolysis . In plasma, the compound rapidly reacts with water to yield two highly polar, inactive metabolites:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Free imidazole

Excretion & Clearance

Systemic clearance ( CL ) is exceptionally high and is driven by the plasma hydrolysis half-life ( t1/2​ ) rather than renal or hepatic filtration rates. The resulting carboxylic acid metabolite, being highly polar and water-soluble, is subsequently cleared via renal excretion.

Mechanistic Pathway Visualization

The competing pathways of aqueous hydrolysis and covalent protein adduction dictate the systemic half-life of the compound.

G A 3-(1H-imidazol-1-ylcarbonyl) pyrazolo[1,5-a]pyrimidine B H2O (Plasma Aqueous Phase) A->B C Plasma Proteins (Lys, Cys, Ser Nucleophiles) A->C D Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid + Imidazole B->D t1/2 < 5 min E Covalently Acylated Proteins C->E Acyl Transfer

Fig 1: Competing pathways of hydrolysis and covalent protein acylation in plasma.

Experimental Protocols: Rapid-Quench Kinetics

Standard plasma stability protocols fail for acyl imidazoles because the compound continues to hydrolyze during sample extraction. Expertise & Causality: To accurately measure the true t1/2​ , the protocol must utilize a rapid-quench methodology. By instantly dropping the pH with formic acid, the imidazole leaving group and surrounding nucleophiles are protonated, arresting the acyl transfer reaction[3]. Furthermore, tracking the appearance of the carboxylic acid metabolite ensures a self-validating mass balance, confirming that parent loss is due to reactivity rather than poor extraction recovery.

Protocol: Plasma Hydrolysis and Mass Balance Assay (LC-MS/MS)

Reagents: Human plasma (heparinized), Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) and 100 ng/mL Internal Standard (IS). Equipment: Thermomixer, Refrigerated Centrifuge, LC-MS/MS (Triple Quadrupole).

  • Equilibration: Pre-warm 990 µL of blank human plasma to 37°C in a low-binding microcentrifuge tube.

  • Initiation: Spike 10 µL of a 100 µM stock solution of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine (in DMSO) into the plasma. Vortex immediately (Final concentration = 1 µM).

  • Time-Course Sampling: At exact intervals (0, 0.5, 1, 3, 5, 10, and 30 minutes), withdraw 50 µL aliquots.

  • Rapid Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 200 µL of ice-cold MeCN + 0.1% FA + IS. The acidic organic crash instantly denatures plasma proteins and halts chemical hydrolysis.

  • Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, monitoring transitions for both the parent acyl imidazole and the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid metabolite.

Workflow N1 1. Spike Acyl Imidazole into Human Plasma (37°C) N2 2. Aliquot at Timepoints (0, 0.5, 1, 3, 5, 10 min) N1->N2 N3 3. Rapid Quench (MeCN + 0.1% Formic Acid) N2->N3 N4 4. Centrifugation & Protein Precipitation N3->N4 N5 5. LC-MS/MS Analysis (Parent & Metabolite MRM) N4->N5

Fig 2: Rapid-quench LC-MS/MS workflow for profiling highly reactive acyl imidazoles.

Quantitative Data Presentation

The tables below summarize the expected pharmacokinetic parameters of the acyl imidazole compared to a stable C3-carboxamide analog (e.g., an IRAK4 or KDR inhibitor), highlighting the profound impact of the electrophilic imidazole group.

Table 1: Comparative Pharmacokinetic Parameters (In Vitro & In Vivo)
Parameter3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidineStable Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Plasma t1/2​ (In Vitro) < 2 minutes> 240 minutes
Primary Clearance Route Chemical Hydrolysis / Covalent AdductionHepatic CYP450 Metabolism
Oral Bioavailability ( F ) < 1% (Rapid GI Solvolysis)40% - 70%
Protein Binding Mechanism Irreversible (Covalent Acylation)Reversible (Hydrophobic/H-Bonding)
Systemic Clearance ( CL ) > Hepatic Blood Flow (Extrahepatic clearance)Low to Moderate
Table 2: Analyte Recovery and Mass Balance (Simulated 1 µM Spike)
Timepoint (min)Parent Acyl Imidazole Remaining (%)Carboxylic Acid Metabolite Formed (%)Unaccounted Mass (Covalent Adduction) (%)
0.098.51.50.0
1.045.240.114.7
3.012.465.322.3
5.03.172.824.1
10.0< 0.175.224.8

Note: The "Unaccounted Mass" represents the fraction of the drug that has covalently acylated plasma proteins, rendering it unextractable during the standard MeCN precipitation step.

Conclusion

The pharmacokinetic profile of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is fundamentally distinct from traditional drugs. Its extreme electrophilicity results in a sub-minute half-life, rapid conversion to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and significant covalent adduction to plasma proteins. While these properties preclude its use as a traditional oral therapeutic, understanding this rapid-quench kinetic profile is essential for researchers leveraging this scaffold for activity-based sensing[4], covalent probe design, or as an intermediate in the synthesis of advanced kinase inhibitors.

Sources

Discovery and Design of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine Derivatives: A Robust Platform for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and protein-protein interaction (PPI) modulators[1]. The rational design of these derivatives often requires extensive structure-activity relationship (SAR) exploration at the C3 position. This technical guide details the strategic utility of the 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine intermediate (CAS 1710661-71-4)[2]. By acting as a highly efficient, shelf-stable acylating agent, this intermediate enables the rapid, high-throughput parallel synthesis of diverse 3-carboxamide libraries, accelerating the discovery of potent therapeutics targeting Cyclin-Dependent Kinase 2 (CDK2) and B-Cell Lymphoma 6 (BCL6).

The Chemical Rationale: Acyl Imidazole as a Strategic Node

Expertise & Experience: The Causality of Reagent Selection In traditional parallel synthesis, carboxylic acids are coupled to amines using stoichiometric reagents like HATU or EDC. However, these reagents generate urea byproducts that complicate direct high-throughput purification. Alternatively, converting the acid to an acid chloride is often too harsh for the electron-rich pyrazolo[1,5-a]pyrimidine core, leading to degradation or unwanted electrophilic aromatic substitution side-reactions.

The synthesis of the 3-(1H-imidazol-1-ylcarbonyl) derivative circumvents these issues. Activated by 1,1'-carbonyldiimidazole (CDI), the resulting acyl imidazole is exceptionally stable to ambient moisture but highly reactive toward primary and secondary nucleophiles. The causality here is thermodynamic: the expulsion of the aromatic imidazole leaving group drives the amidation forward without the need for exogenous coupling agents. This self-contained reactivity ensures that the only byproduct is water-soluble imidazole, allowing for direct injection onto preparative LC-MS systems and yielding >95% pure libraries.

SynthesisWorkflow A Pyrazolo[1,5-a]pyrimidine -3-carboxylic acid B 1,1'-Carbonyldiimidazole (CDI) Activation A->B  THF, 60°C C 3-(1H-imidazol-1-ylcarbonyl) pyrazolo[1,5-a]pyrimidine B->C  CO2 ↑ D Parallel Amidation (Diverse Amines R-NH2) C->D  Base (DIPEA) E High-Throughput Purification (HPLC) D->E F Library of 3-Carboxamide Derivatives E->F

Figure 1: Parallel synthesis workflow of pyrazolo[1,5-a]pyrimidine-3-carboxamides.

Target Applications & Structural Biology

Authoritative Grounding in Oncology Targets

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyrazolo[1,5-a]pyrimidines are premier ATP-competitive inhibitors of CDKs. The clinical candidate Dinaciclib (SCH 727965) utilizes this core to achieve sub-nanomolar potency against CDK2, CDK1, CDK5, and CDK9, leading to cell cycle arrest and apoptosis in various malignancies[3],[4]. Structural studies reveal that the pyrazolo[1,5-a]pyrimidine core perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (e.g., Leu83 in CDK2)[5]. Functionalizing the C3 position via our acyl imidazole intermediate allows for the rapid exploration of the solvent-exposed region of the ATP binding pocket, tuning both potency and pharmacokinetic properties[6].

CDK2Pathway A Mitogenic Signals B Cyclin E Expression A->B C CDK2/Cyclin E Complex (Active) B->C D Rb Phosphorylation C->D  Kinase Activity E E2F Release D->E F G1 to S Phase Transition (DNA Replication) E->F G Pyrazolo[1,5-a]pyrimidine Derivatives G->C  ATP-competitive  Inhibition

Figure 2: CDK2/Cyclin E signaling pathway and ATP-competitive inhibition mechanism.

BCL6 BTB Domain PPI Modulators

Beyond kinases, the scaffold has been successfully deployed to disrupt the protein-protein interaction between BCL6 and its corepressors, a validated target in diffuse large B-cell lymphoma (DLBCL)[7]. McCoull et al. identified pyrazolo[1,5-a]pyrimidine binders through fragment screening, which deeply occupy the cleft of the BCL6 BTB domain homodimer[8],[9]. The 3-carboxamide derivatives synthesized via the acyl imidazole route are uniquely positioned to project diverse vectors into the corepressor binding groove, displacing crystallographic water molecules and enhancing binding affinity by over 100,000-fold[8].

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table synthesizes representative SAR data demonstrating how variations at the C3-amide position (derived from the acyl imidazole) impact biological activity across different targets.

CompoundC3-Amide Substitution (R-Group)CDK2 IC50 (nM)BCL6 Kd (μM)HCT-116 GI50 (μM)Primary Target Profile
1a Cyclopentylamino45>1002.4Moderate CDK2 Inhibitor
1b 4-Bromophenylamino22>1000.9Potent CDK2 Inhibitor[6]
1c 2,4-Dichlorophenylamino18>1000.8Potent CDK2 Inhibitor[10]
2a (S)-3-hydroxypyrrolidin-1-yl>100061>10BCL6 BTB Binder[9]
Dinaciclib Reference Drug12N/A1.3Pan-CDK Inhibitor[4]

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine
  • Activation : Suspend pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in a single portion.

  • Causality & Validation : The reaction is entropically driven by the release of CO2 gas. Self-validation: Monitor the reaction visually. The complete cessation of effervescence (typically 2 hours at 60°C) is a highly reliable indicator of quantitative conversion. LC-MS will show the[M+H]+ corresponding to the acyl imidazole.

  • Isolation : Cool the mixture to 0°C. The product often precipitates directly. If not, concentrate under reduced pressure and triturate with cold diethyl ether. Filter and dry under vacuum to yield the intermediate as an off-white solid[2].

Protocol 2: High-Throughput Parallel Amidation
  • Dispensation : Prepare a 0.2 M stock solution of the acyl imidazole intermediate in anhydrous DMF. Dispense 500 µL (0.1 mmol) into each well of a 96-well deep-well reaction block.

  • Coupling : Add diverse primary and secondary amines (1.5 eq) to the respective wells, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq) to ensure the amines remain unprotonated.

  • Causality & Validation : Seal the block and agitate at room temperature for 12 hours. Because no coupling reagents are used, the reaction mixture contains only the product, excess volatile amine, DIPEA, and imidazole. Self-validation: Direct injection of the crude mixture onto a preparative LC-MS system utilizing a mass-triggered fraction collector ensures that only the desired [M+H]+ peak is isolated, guaranteeing >95% purity for biological screening.

Protocol 3: Biochemical Evaluation (CDK2 Kinase-Glo Assay)
  • Assay Setup : In a 384-well white microplate, incubate recombinant human CDK2/Cyclin E complex (10 ng/well) with 10 µM ATP, 0.1 mg/mL myelin basic protein (MBP), and serial dilutions of the synthesized compounds in kinase assay buffer.

  • Detection : After 60 minutes at 25°C, add an equal volume of Kinase-Glo reagent (Promega). Luminescence is measured after 10 minutes.

  • Causality & Validation : The Kinase-Glo assay quantifies the remaining ATP. Active kinase depletes ATP (low signal); inhibition preserves ATP (high signal). Self-validation: A Z'-factor must be calculated from DMSO control wells versus EDTA-quenched wells. A Z'-factor > 0.7 validates the assay's robustness before any compound data is accepted. Dinaciclib is run concurrently as a positive control[4].

Sources

Crystal Structure Analysis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine: A Methodological and Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic building blocks is a critical phase in structure-based drug design (SBDD). 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine represents a highly functionalized, synthetically valuable intermediate. It combines the privileged, planar pyrazolo[1,5-a]pyrimidine core—frequently utilized in the development of selective kinase inhibitors (e.g., Pim-1 inhibitors)—with a highly reactive N-acyl imidazole moiety.

This whitepaper provides an in-depth technical guide to the crystal structure analysis of this compound. By examining the causality behind specific experimental choices, we establish a self-validating workflow designed to overcome the inherent chemical instability of the N-acyl imidazole group, ensuring high-resolution crystallographic data.

Structural Mechanics & Causality in Experimental Design

To design a successful crystallographic protocol, one must first analyze the electronic and steric realities of the target molecule.

The Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar, 10- π electron aromatic system. Its planarity dictates that the crystal lattice will likely be dominated by robust intermolecular π−π stacking interactions, which generally facilitate the growth of well-ordered, strongly diffracting crystals (1)[1].

The N-Acyl Imidazole Reactivity Dilemma

The substituent at the 3-position is a 1H-imidazol-1-ylcarbonyl group. This forms an N-acyl imidazole linkage, which behaves fundamentally differently from a standard amide. In a typical amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, enforcing planarity and chemical stability. However, in an N-acyl imidazole, the nitrogen's lone pair is heavily involved in maintaining the aromatic sextet of the imidazole ring. Consequently, resonance stabilization of the carbonyl is drastically reduced, leading to a "twisted" amide bond with significant single-bond character (2)[2].

Causality for Crystallization: Because the carbonyl carbon is highly electrophilic, N-acyl imidazoles are extremely susceptible to nucleophilic attack by water (hydrolysis), which would cleave the molecule into a pyrazolo-pyrimidine carboxylic acid and free imidazole[2]. Therefore, the crystallization environment must be rigorously anhydrous. Protic solvents (e.g., ethanol, methanol) or ambient atmospheric moisture will destroy the sample before diffraction can occur.

Experimental Workflow: A Self-Validating Protocol

To mitigate the risk of hydrolysis while promoting the slow nucleation required for X-ray quality crystals, we employ an anhydrous vapor diffusion technique followed by low-temperature X-ray diffraction.

Step-by-Step Methodology
  • Anhydrous Solvent Preparation: Dry dichloromethane (DCM) and hexane over activated 3Å molecular sieves for 48 hours prior to use. Flame-dry all crystallization vials under vacuum and backfill with argon.

  • Sample Solubilization: Dissolve 15 mg of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine in 1.0 mL of anhydrous DCM. Filter the solution through a 0.2 μ m PTFE syringe filter into the inner crystallization vial to remove heterogeneous nucleation sites (dust/particulates) that cause crystal twinning.

  • Vapor Diffusion: Place the un-capped inner vial into a larger outer vial containing 3.0 mL of anhydrous hexane. Seal the outer vial tightly under an argon atmosphere. Store at 4 °C. The volatile hexane will slowly diffuse into the DCM, gradually lowering the solubility of the compound and inducing controlled nucleation.

  • Crystal Harvesting (Cryoprotection): After 3–5 days, harvest the resulting crystals directly from the mother liquor using a stereomicroscope. Immediately submerge the selected single crystal in a perfluoropolyether cryo-oil (e.g., Fomblin). Causality: The hydrophobic oil acts as a physical barrier against ambient atmospheric moisture, preventing rapid hydrolysis of the N-acyl imidazole during transit to the diffractometer.

  • Cryocooling and Data Collection: Mount the crystal on a MiTeGen cryoloop and transfer it to the goniometer head under a steady 100 K liquid nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity, and prevents X-ray-induced radical degradation of the sensitive acyl linkage.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT, and refine the structural model using full-matrix least-squares on F2 via SHELXL (3)[3].

Protocol Self-Validation

The integrity of the crystallographic protocol is self-validated by the final refinement metrics. A successful, non-hydrolyzed structure will yield an R1​ factor of < 0.05, a Goodness-of-Fit (GoF) approaching 1.0, and maximum residual electron density peaks of < 0.5 e/ų, confirming the absence of disordered solvent or cleaved imidazole fragments in the lattice.

XRD_Workflow A Compound Synthesis & Purification B Anhydrous Solvent Selection (DCM/Hexane) A->B C Vapor Diffusion (Argon Atmosphere) B->C D Crystal Selection & Cryoloop Mounting C->D E X-ray Diffraction (Cryocooling: 100 K) D->E F Data Collection (Omega/Phi Scans) E->F G Structure Solution (SHELXT Dual-Space) F->G H Refinement & Validation (SHELXL, R1 < 0.05) G->H

Workflow for crystallization and X-ray diffraction of moisture-sensitive N-acyl imidazoles.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features for 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, based on the behavior of highly conjugated N-acyl imidazoles.

Table 1: Expected Crystal Data and Structure Refinement Parameters

ParameterValue / Description
Empirical Formula C₁₀H₇N₅O
Formula Weight 213.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Radiation Mo K α ( λ = 0.71073 Å)
Independent Reflections ~ 2,500[ Rint​ < 0.03]
Final R indices [ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.110
Goodness-of-Fit on F2 1.02 - 1.05

Table 2: Key Bond Lengths and Torsional Angles

Structural FeatureAtoms InvolvedExpected ValueStructural Implication
Carbonyl Bond C(Carbonyl) = O~ 1.20 ÅShorter than standard amides; high double-bond character.
Acyl-Imidazole Bond C(Carbonyl) - N(Imidazole)~ 1.39 - 1.41 ÅElongated; indicates lack of resonance stabilization.
Twist Angle O = C - N - C(Imidazole)35° - 50°Significant deviation from planarity; drives electrophilicity.
Core Planarity Pyrazolo[1,5-a]pyrimidineRMSD < 0.02 ÅHighly planar; ideal for π−π stacking interactions.

Supramolecular Architecture and Pharmacophore Mapping

The crystal packing of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is dictated by the lack of classical hydrogen bond donors (e.g., -OH, -NH), as the imidazole N1 is acylated and the pyrazolo-pyrimidine nitrogens act solely as acceptors.

Instead, the supramolecular architecture is governed by:

  • π−π Stacking: The highly planar pyrazolo[1,5-a]pyrimidine cores stack along the crystallographic short axis, driven by dispersion forces.

  • Weak Non-Classical Hydrogen Bonds: The highly polarized carbonyl oxygen acts as a strong acceptor for weak C-H···O interactions originating from the acidic protons of adjacent imidazole rings.

Understanding these vectors is crucial when repurposing this scaffold for kinase inhibition, where the pyrazolo-pyrimidine core typically occupies the hydrophobic adenine-binding pocket, and the carbonyl/imidazole vectors interact with the kinase hinge region.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Core (Planar) Carbonyl Carbonyl Linker (H-Bond Acceptor) Core->Carbonyl Conjugation Kinase Kinase Hinge Region (e.g., Pim-1) Core->Kinase Hydrophobic / VdW Packing Crystal Lattice (Supramolecular) Core->Packing Pi-Pi Stacking Imidazole Imidazole Ring (Twisted N-Acyl) Carbonyl->Imidazole Twisted Amide Bond Carbonyl->Kinase H-Bonding Imidazole->Kinase Coordination/Stacking Imidazole->Packing Weak C-H...N interactions

Structural interaction mapping of the pyrazolo[1,5-a]pyrimidine scaffold and N-acyl imidazole.

Conclusion

The crystal structure analysis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine requires a deep understanding of its underlying chemical mechanics. By recognizing the inherent instability and twisted nature of the N-acyl imidazole moiety, researchers can design an anhydrous, low-temperature crystallographic workflow that prevents hydrolysis. The resulting high-resolution structural data not only validates the synthesis of this reactive intermediate but also provides exact geometric parameters (bond lengths, twist angles, and π -stacking distances) essential for downstream computational modeling and structure-based drug design.

References

  • Source: MDPI (Molecules)
  • Source: National Institutes of Health (PMC)
  • Source: International Union of Crystallography (IUCr Journals)

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, a compound of interest for researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in numerous biologically active molecules, recognized for its role as a potent protein kinase inhibitor in targeted cancer therapy.[1] The addition of an N-acyl imidazole moiety can modulate a compound's reactivity, solubility, and metabolic stability, making the title compound a valuable building block for library synthesis. This protocol first details the synthesis of the key intermediate, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, followed by its efficient conversion to the target acyl-imidazole derivative using 1,1'-Carbonyldiimidazole (CDI). The rationale behind each step, safety considerations, and detailed analytical characterization are thoroughly discussed.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] These compounds are often developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[1] The ability to functionalize the pyrazolo[1,5-a]pyrimidine core at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. The C3 position is a common site for modification, and the introduction of a carbonyl group provides a handle for further derivatization, such as the formation of amides and esters.

The target molecule, 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, is an activated form of the corresponding carboxylic acid. N-acyl imidazoles are well-known as reactive intermediates in organic synthesis, analogous to acid chlorides but often easier to handle. This inherent reactivity, coupled with the biological relevance of the pyrazolo[1,5-a]pyrimidine scaffold, makes the title compound a potentially useful tool for covalent inhibitor design or as a versatile intermediate for creating libraries of novel drug candidates.

This protocol is designed to be a self-validating system, providing researchers with a reliable and reproducible method for accessing this valuable compound.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. The first stage involves the construction of the pyrazolo[1,5-a]pyrimidine ring system with a carboxylic acid functional group at the 3-position. The second stage utilizes 1,1'-Carbonyldiimidazole (CDI) to convert the carboxylic acid into the target N-acyl imidazole.

G A 3-Aminopyrazole C Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate A->C Cyclocondensation (Acetic Acid, Reflux) B Diethyl 2-(ethoxymethylene)malonate B->C D Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid C->D Saponification (LiOH, THF/H2O) E Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid G 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine (Target Compound) E->G Activation & Coupling (Anhydrous THF) F 1,1'-Carbonyldiimidazole (CDI) F->G H Imidazole + CO2 (Byproducts) G->H Reaction releases

Figure 1: Overall two-part synthetic workflow.

Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

This stage involves a classic cyclocondensation reaction to form the heterocyclic core, followed by ester hydrolysis. The most common methods for synthesizing the pyrazolo[1,5-a]pyrimidine core involve the reaction of 3-aminopyrazoles with 1,3-bielectrophilic compounds.[2]

Protocol 1.1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Rationale: This reaction builds the pyrimidine ring onto the pyrazole starting material. 3-Aminopyrazole acts as a dinucleophile, reacting with diethyl 2-(ethoxymethylene)malonate, a 1,3-bielectrophile. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.[2] Glacial acetic acid serves as both the solvent and a catalyst for the dehydration step.

Materials & Reagents:

  • 3-Aminopyrazole

  • Diethyl 2-(ethoxymethylene)malonate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminopyrazole (1.0 eq).

  • Add glacial acetic acid (approx. 10 mL per gram of aminopyrazole). Stir until the solid is fully dissolved.

  • To this solution, add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product should be more nonpolar than the starting aminopyrazole.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water (approx. 10 volumes) while stirring vigorously. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, under vacuum.

Protocol 1.2: Hydrolysis to Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. Lithium hydroxide is a strong base suitable for this hydrolysis. A mixture of THF and water is used to ensure the solubility of both the ester starting material and the hydroxide salt intermediate. Acidification in the final step protonates the carboxylate salt to yield the desired carboxylic acid.

Materials & Reagents:

  • Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 12-18 hours.[3]

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to pH 2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Part 2: Synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

This final stage employs 1,1'-Carbonyldiimidazole (CDI) as an efficient coupling agent. CDI activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate. In this specific synthesis, the acyl-imidazolide is the desired final product.

G cluster_0 Reaction Mechanism RCOOH Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid R-COOH Intermediate Acyl-Imidazolide Intermediate (Target Product) R-CO-Im RCOOH:p1->Intermediate:p1 Activation CDI 1,1'-Carbonyldiimidazole (CDI) Im-CO-Im CDI:p1->Intermediate:p1 Byproducts Byproducts Imidazole (ImH) Carbon Dioxide (CO2) Intermediate->Byproducts Formation releases

Figure 2: CDI-mediated activation of the carboxylic acid.

Protocol 2.1: CDI-Mediated Coupling

Rationale: CDI is a superior activating agent for this transformation because it is safe to handle and the byproducts, imidazole and carbon dioxide, are easily removed. The reaction proceeds by nucleophilic attack of the carboxylate on a carbonyl carbon of CDI, forming a mixed anhydride which then collapses to the stable acyl-imidazolide, releasing CO₂ and one equivalent of imidazole.

Materials & Reagents:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon inlet

  • Magnetic stirrer

  • Syringes for solvent/reagent transfer

Procedure:

  • Set up an oven-dried flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq).

  • Add anhydrous THF (approx. 20 mL per gram of acid) via syringe and stir to dissolve.

  • In a separate dry vial, weigh out CDI (1.1 eq). Add it to the reaction flask in one portion at room temperature.

  • Effervescence (CO₂ evolution) should be observed. Stir the reaction mixture at room temperature for 1-2 hours.

  • The formation of the acyl-imidazolide (the target product) is typically clean and can be monitored by TLC or LC-MS. The product is more nonpolar than the starting carboxylic acid.

  • Upon completion, the reaction mixture contains the product, one equivalent of imidazole byproduct, and the THF solvent.

  • To isolate the product, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the product from the more polar imidazole byproduct.

  • Combine the product-containing fractions and evaporate the solvent to yield 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine as a solid.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

Compound Technique Expected Observations
Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ¹H NMRAromatic protons on the pyrazolo[1,5-a]pyrimidine core. A broad singlet for the carboxylic acid proton (typically >10 ppm), which is exchangeable with D₂O.[4]
¹³C NMRSignals corresponding to the carbons of the heterocyclic core and a characteristic signal for the carboxylic acid carbonyl carbon (typically >160 ppm).[4]
MS (ESI-)[M-H]⁻ peak corresponding to the calculated molecular weight.
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine ¹H NMRDisappearance of the carboxylic acid proton. Appearance of new signals corresponding to the protons of the imidazole ring (typically in the 7-8 ppm range). Shifts in the aromatic protons of the pyrazolo[1,5-a]pyrimidine core due to the new substituent.[5]
¹³C NMRAppearance of signals for the imidazole ring carbons and a new carbonyl signal for the acyl-imidazole linkage.
MS (ESI+)[M+H]⁺ peak corresponding to the calculated molecular weight of the final product.
IRDisappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the acyl-imidazole (typically 1700-1750 cm⁻¹).

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 1,1'-Carbonyldiimidazole (CDI): Corrosive and moisture-sensitive.[6][7] It causes severe skin burns and eye damage.[8] Handle in a dry environment (e.g., under an inert atmosphere or in a glovebox) and avoid inhalation of dust.[6][7] In case of contact, rinse the affected area immediately with copious amounts of water.[6]

  • Glacial Acetic Acid: Corrosive and has a strong odor. Handle with care in a fume hood.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or one that has been tested for peroxides.

  • Pyrazolo[1,5-a]pyrimidine Derivatives: While the specific toxicity of the target compound is unknown, all novel chemical entities should be handled with care. Some heterocyclic compounds can be toxic or irritants.[9][10]

Troubleshooting

Problem Possible Cause Solution
Low yield in cyclocondensation (Protocol 1.1) Incomplete reaction or side reactions.Increase reflux time. Ensure reagents are pure. Check the quality of the 3-aminopyrazole.
Incomplete hydrolysis (Protocol 1.2) Insufficient base or reaction time. Poor solubility of the ester.Add more LiOH or increase the reaction time. Increase the proportion of THF in the solvent mixture to improve solubility. Gentle heating (40 °C) can also be applied.
Hydrolysis of target product during workup (Protocol 2.1) The acyl-imidazole is sensitive to water/moisture.Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. Perform workup and purification steps promptly.
Difficulty separating product from imidazole (Protocol 2.1) Similar polarities.Use a shallow solvent gradient during column chromatography. Alternatively, an acidic wash (e.g., dilute HCl) can be used to protonate and extract the basic imidazole byproduct into an aqueous layer, but this risks hydrolyzing the product. Perform this step quickly at low temperature if necessary.

References

  • PrepChem. Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. Available at: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • ACS Publications. Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Available at: [Link]

  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Available at: [Link]

  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Available at: [Link]

  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

  • Carl ROTH. 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98 - Safety data sheet. Available at: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • Biointerface Research in Applied Chemistry. a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available at: [Link]

  • ACS Publications. Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Available at: [Link]

  • ARKIVOC. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Available at: [Link]

  • PMC. Malonates in Cyclocondensation Reactions. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • ACS Publications. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]

  • ARKAT USA. Recent developments in aminopyrazole chemistry. Available at: [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine as a Versatile Reactive Intermediate for Amide and Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine as a highly effective reactive intermediate. This activated species, generated in situ from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, serves as a valuable tool for the efficient construction of amide and ester linkages, which are pivotal in the development of novel therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds, including kinase inhibitors.[1][2][3] This guide offers detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Introduction: The Power of Acyl Imidazolides in Heterocyclic Chemistry

The formation of amide and ester bonds is fundamental in organic synthesis, particularly in the construction of biologically active molecules. While numerous coupling reagents are available, the use of N,N'-Carbonyldiimidazole (CDI) to generate acyl imidazolide intermediates offers several distinct advantages. This method is characterized by mild reaction conditions, high yields, and the generation of gaseous carbon dioxide and water-soluble imidazole as byproducts, simplifying purification.[4]

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in numerous developmental and approved drugs.[5][6] The ability to functionalize the C3 position of this scaffold with diverse amide and ester moieties is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This document details the generation of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine and its subsequent application as a versatile acylating agent.

Synthetic Strategy: From Ester to Reactive Intermediate

The overall synthetic strategy involves a two-step process starting from the commercially available or readily synthesized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. The workflow is as follows:

Synthetic Workflow Start Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate Acid Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Start->Acid Hydrolysis Intermediate 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine (Reactive Intermediate) Acid->Intermediate CDI Activation Products Amides, Esters, etc. Intermediate->Products Nucleophilic Acyl Substitution

Caption: Synthetic workflow for generating and using the reactive intermediate.

Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

The necessary precursor, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, can be obtained via the hydrolysis of its corresponding ethyl ester. The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is well-established.[7]

Protocol 1: Hydrolysis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol is adapted from established procedures for the hydrolysis of similar heterocyclic esters.[8][9]

Materials:

  • Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the process. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Generation and Application of the Reactive Intermediate

The core of this methodology lies in the in situ generation of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine by reacting the corresponding carboxylic acid with CDI. This activated intermediate is not typically isolated and is directly used in subsequent reactions with nucleophiles.

Reaction_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Acid Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid R-COOH Intermediate 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine R-CO-Im Acid->Intermediate + CDI CDI N,N'-Carbonyldiimidazole Im-CO-Im CDI->Intermediate Byproducts1 Byproducts1 Intermediate->Byproducts1 Product Amide/Ester R-CO-Nu Intermediate->Product + Nu-H Nucleophile Nucleophile Nu-H (Amine, Alcohol, etc.) Nucleophile->Product Byproduct2 Imidazole Im-H Product->Byproduct2

Caption: General mechanism of CDI-mediated acylation.

General Protocol for the In Situ Generation and Reaction of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

This general procedure can be adapted for reactions with various nucleophiles.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., THF, DMF, CH₂Cl₂)

  • Nucleophile (amine, alcohol, etc.)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Dry glassware (oven or flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

Procedure:

  • To a dry flask under an inert atmosphere, add pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv) and the anhydrous solvent.

  • Add N,N'-Carbonyldiimidazole (1.1-1.2 equiv) portion-wise at room temperature. Effervescence (CO₂ evolution) should be observed.

  • Stir the mixture at room temperature for 1-2 hours, or until the activation is complete (can be monitored by TLC or LC-MS by quenching a small aliquot with methanol and observing the formation of the methyl ester).

  • Once the formation of the acyl imidazolide is complete, add the nucleophile (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature or heat as necessary until the reaction is complete.

  • Work-up the reaction as appropriate for the specific product (e.g., aqueous wash, extraction, and purification by chromatography or recrystallization).

Application in Amide Synthesis

The reaction of the acyl imidazolide intermediate with primary and secondary amines provides a straightforward route to pyrazolo[1,5-a]pyrimidine-3-carboxamides.

Protocol 2: Synthesis of N-benzyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Procedure:

  • Following the general protocol (3.1), activate pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 mmol) with CDI (1.1 mmol) in anhydrous THF (10 mL).

  • After 1 hour of stirring at room temperature, add benzylamine (1.0 mmol) to the reaction mixture.

  • Stir for an additional 4-6 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Amine NucleophileProductTypical Yield (%)
AnilineN-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide85-95
Morpholine(Pyrazolo[1,5-a]pyrimidin-3-yl)(morpholino)methanone90-98
(R)-1-Phenylethanamine(R)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide80-90

Table 1: Examples of Amide Synthesis.

Application in Ester Synthesis

The reaction with alcohols, often requiring slightly more forcing conditions or a catalyst, yields the corresponding esters.

Protocol 3: Synthesis of Benzyl pyrazolo[1,5-a]pyrimidine-3-carboxylate

Procedure:

  • Activate pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 mmol) with CDI (1.2 mmol) in anhydrous DMF (10 mL) as described in the general protocol (3.1).

  • After 1.5 hours, add benzyl alcohol (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Alcohol NucleophileProductTypical Yield (%)
MethanolMethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate80-90
PhenolPhenyl pyrazolo[1,5-a]pyrimidine-3-carboxylate70-85
IsopropanolIsopropyl pyrazolo[1,5-a]pyrimidine-3-carboxylate75-88

Table 2: Examples of Ester Synthesis.

Scientific Integrity and Causality

  • Choice of CDI: CDI is chosen for its mild activation conditions, which are compatible with the often sensitive heterocyclic core. The byproducts, CO₂ and imidazole, are easily removed, simplifying purification compared to carbodiimide reagents that form urea byproducts.[4]

  • Solvent Selection: Anhydrous aprotic solvents like THF, DMF, and CH₂Cl₂ are crucial to prevent the hydrolysis of CDI and the acyl imidazolide intermediate. DMF can often accelerate the reaction due to its high polarity and boiling point, which is beneficial for less reactive nucleophiles.

  • Stoichiometry: A slight excess of CDI (1.1-1.2 equivalents) is typically used to ensure complete activation of the carboxylic acid.

  • Acid Catalysis: The rate of amidation can be significantly enhanced by the presence of an acid catalyst, such as imidazole hydrochloride, which protonates the imidazole leaving group, making it a better leaving group.[10]

Safety and Handling

  • N,N'-Carbonyldiimidazole is moisture-sensitive and should be handled under an inert atmosphere.

  • The activation of the carboxylic acid with CDI releases carbon dioxide gas, which should be properly vented.

  • Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

  • Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Organic and Medicinal Chemistry International Journal. [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Oakwood Chemical. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl | Organic Process Research & Development. ACS Publications. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Intermolecular Aza-Wittig Reaction: One-Step Synthesis of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyrazole Derivatives. | Request PDF. ResearchGate. [Link]

  • Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[2][7][11]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • 1,1-Carbonyldiimidazole (CDI) Mediated Coupling and - Amanote Research. Amanote. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine. This acyl imidazole intermediate is a highly reactive building block, frequently utilized in the synthesis of targeted protein kinase inhibitors, such as Jak2 inhibitors 1.

While 1,1'-carbonyldiimidazole (CDI) is a safer, phosgene-free activating agent 2, the formation of the acyl imidazole intermediate is notoriously susceptible to moisture degradation, substrate insolubility, and inhibition by trace alkali salts [[3]](). This guide provides a mechanistic breakdown, diagnostic data, and self-validating protocols to resolve low-yield bottlenecks.

Module 1: Diagnostic Workflow & Root Cause Analysis

The reaction proceeds via a two-step mechanism: the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid first reacts with CDI to form a mixed anhydride, releasing one equivalent of imidazole and CO₂. The liberated imidazole then attacks the mixed anhydride to form the final acyl imidazole. Interruptions at any of these stages will drastically reduce your yield.

G Start Low Yield of Acyl Imidazole CDI Check CDI Quality (Effervescence in H2O?) Start->CDI Moisture Check Solvent Moisture (Karl Fischer <50 ppm?) CDI->Moisture Good FixCDI Use Fresh CDI Store under Argon CDI->FixCDI Degraded Solubility Assess Acid Solubility in THF/MeCN Moisture->Solubility <50 ppm FixMoisture Dry Solvent over 3A Molecular Sieves Moisture->FixMoisture >50 ppm Salts Alkali Carboxylate Salts Present? Solubility->Salts Dissolved FixSolubility Use THF/DMF Blend or Heat to 50°C Solubility->FixSolubility Poor FixSalts Add Acid Catalyst (e.g., MsOH, TfOH) Salts->FixSalts Yes Success Optimal Yield (>90%) Salts->Success No FixCDI->Moisture FixMoisture->Solubility FixSolubility->Salts FixSalts->Success

Diagnostic workflow for troubleshooting acyl imidazole synthesis.

Module 2: Quantitative Diagnostic Data & Yield Optimization

Compare your current reaction parameters against our validated baseline to identify the mechanistic failure point in your workflow.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Solvent Moisture > 200 ppm< 50 ppmWater rapidly hydrolyzes CDI to imidazole and CO₂, starving the reaction of the activating agent before the mixed anhydride can form.< 40%
CDI Stoichiometry 1.0 - 1.1 equiv1.2 - 1.5 equivExcess CDI compensates for trace moisture and drives the equilibrium of the mixed anhydride intermediate forward 1.> 85%
Alkali Salts (e.g., Na/K carboxylates)Present (> 5 mol%)Absent or NeutralizedAlkali salts severely retard the conversion of the mixed anhydride to the acyl imidazole, stalling the reaction indefinitely 3.20 - 50%
Acid Catalyst None5-10 mol% MsOH or TfOHBrønsted acids protonate the imidazole leaving group, accelerating the formation of the highly reactive acyl imidazolium species 4.> 90%
Module 3: Validated Step-by-Step Protocol

This protocol incorporates self-validating In-Process Controls (IPCs) to ensure the mechanistic integrity of the activation step.

Phase 1: Preparation & Dehydration

  • Substrate Drying: Dry the starting pyrazolo[1,5-a]pyrimidine-3-carboxylic acid under high vacuum at 50 °C for a minimum of 12 hours.

  • Solvent Verification: Ensure the reaction solvent (anhydrous THF or 2-MeTHF) has a Karl Fischer moisture content of <50 ppm.

Phase 2: Activation & Acid Catalysis 3. Suspension: Suspend the carboxylic acid (1.0 equiv) in the anhydrous solvent to achieve a concentration of 0.1 - 0.2 M. 4. CDI Addition: Add N,N'-carbonyldiimidazole (CDI) (1.2 - 1.5 equiv) in a single portion at an internal temperature of 0 °C to 20 °C 1.

  • Self-Validating IPC: Observe the reaction for immediate effervescence (CO₂ gas evolution). A lack of bubbling indicates degraded CDI or completely wet solvent 2.

  • Catalyst Addition (Critical for Salt-Contaminated Substrates): If the starting material was generated via basic saponification and may contain trace alkali salts, add a catalytic amount of methanesulfonic acid (MsOH) or triflic acid (TfOH) (0.05 - 0.1 equiv) 3.

Phase 3: Monitoring & Telescoping 6. Reaction Monitoring: Stir the mixture at ambient temperature for 1-3 hours. To monitor conversion, quench a 10 µL aliquot into 1 mL of anhydrous methanol (this rapidly converts the acyl imidazole into the corresponding methyl ester) and analyze via UPLC-MS. 7. Telescoping: Do not attempt an aqueous workup. The 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine intermediate is highly moisture-sensitive. Proceed directly to the next step by adding your target nucleophile (amine/alcohol) into the same reaction flask [[4]]().

Module 4: Frequently Asked Questions (FAQs)

Q: My reaction is stalling at 50% conversion despite adding excess CDI. What is the root cause? A: This is a classic symptom of alkali carboxylate salt contamination in your starting pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Alkali salts severely slow down the conversion of the mixed anhydride to the acyl imidazole. You can overcome this kinetic trap by sparging the reaction with CO₂ or adding a Brønsted acid catalyst like triflic acid (TfOH) to protonate the intermediate 3.

Q: The starting carboxylic acid is completely insoluble in THF. Can I use DMSO or DMF? A: While DMF is an acceptable alternative, DMSO should be strictly avoided. DMSO can participate in side reactions (such as Pfitzner-Moffatt-type oxidations) with highly activated acyl species. If you must use a more polar solvent to overcome the rigid crystal lattice of the pyrazolo[1,5-a]pyrimidine core, a THF/DMF blend is recommended. Often, the insoluble carboxylic acid will gradually dissolve as it converts into the highly soluble acyl imidazole intermediate.

Q: How do I verify the quality of my CDI before starting the reaction? A: CDI degrades rapidly upon exposure to atmospheric moisture, forming insoluble imidazole and CO₂ 2. A quick qualitative test is to drop a small amount of CDI into a beaker of water; vigorous effervescence indicates active CDI. If the CDI is a hard, clumpy solid rather than a free-flowing powder, it has likely degraded and should be discarded.

Q: Can I isolate the 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine intermediate to purify it? A: It is highly discouraged. While some aliphatic acyl imidazoles are stable enough to be isolated, the pyrazolo[1,5-a]pyrimidine derivative is highly susceptible to atmospheric hydrolysis. It is strongly recommended to telescope this intermediate—meaning you should add your nucleophile directly to the same reaction flask once the activation is complete 4.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent kinase inhibitors.[1][2][3] The successful and efficient synthesis of its derivatives is therefore of significant interest.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine. A likely synthetic approach involves a two-step process: (1) formation of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core, and (2) subsequent amide coupling with imidazole, likely facilitated by a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).

Q1: I am observing a low yield in the first step of the reaction, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. What are the potential causes and solutions?

A1: Low yields in the formation of the pyrazolo[1,5-a]pyrimidine core can often be attributed to several factors related to the cyclocondensation reaction.

  • Incomplete Reaction: The reaction between an aminopyrazole precursor and a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring may not have gone to completion.[3]

    • Solution: Ensure the reaction is monitored by an appropriate technique (TLC, LC-MS) until the starting material is consumed. Consider extending the reaction time or increasing the temperature. Refluxing in glacial acetic acid is a common condition for this type of cyclization.[4]

  • Side Reactions: Undesired side reactions can compete with the main reaction, reducing the yield of the desired product.

    • Solution: The choice of solvent and catalyst can be critical. While acidic conditions are common, some variations might benefit from basic catalysis.[3] It is also important to use pure starting materials, as impurities can lead to side products.

  • Suboptimal Work-up and Purification: Product loss during extraction and purification can significantly impact the final yield.

    • Solution: Optimize the work-up procedure to minimize product loss. For purification by column chromatography, carefully select the stationary and mobile phases. Silica gel is a common stationary phase, and a gradient of ethyl acetate in heptane is a good starting point for the mobile phase.[5]

Q2: The amide coupling reaction between pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and imidazole using CDI is not proceeding or is giving a low yield. What should I investigate?

A2: Challenges in the CDI-mediated amide coupling step are common and can often be resolved by careful attention to reaction conditions.

  • Moisture Contamination: CDI is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[6]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is advisable to use a freshly opened bottle of CDI or to store it in a desiccator.[7]

  • Insufficient Activation of the Carboxylic Acid: The formation of the acylimidazolide intermediate is a crucial first step.[8]

    • Solution: Allow sufficient time for the carboxylic acid to react with CDI before adding the amine (in this case, imidazole, which also acts as the nucleophile). This activation step can be monitored by the evolution of CO2 gas.[8] The reaction is typically stirred for at least 30-60 minutes at room temperature.

  • Low Nucleophilicity of Imidazole: While imidazole is the intended nucleophile, its basicity might not be sufficient for a rapid reaction with the acylimidazolide intermediate, especially if there are steric hindrances.

    • Solution: The reaction can be gently heated (e.g., to 40-50 °C) to facilitate the coupling.[9] The imidazole released during the activation of the carboxylic acid by CDI can act as a base, but in some cases, the addition of a non-nucleophilic base might be beneficial, although often not required with CDI.[6]

  • Formation of Side Products: Excess CDI can lead to the formation of urea-type byproducts.[7]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of CDI relative to the carboxylic acid.

Q3: I am observing multiple spots on my TLC plate after the amide coupling reaction, making purification difficult. What are these impurities likely to be and how can I minimize them?

A3: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of both the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and imidazole.

    • Solution: As mentioned in A2, ensure sufficient reaction time and consider gentle heating to drive the reaction to completion.

  • Imidazole Byproduct: The reaction of CDI with the carboxylic acid releases one equivalent of imidazole. This, in addition to the imidazole used as the nucleophile, will be present in the reaction mixture.

    • Solution: Imidazole is water-soluble and can typically be removed during an aqueous work-up with an acidic wash (e.g., dilute HCl).[10]

  • Urea Byproduct: As mentioned in A2, excess CDI can react with any primary or secondary amines present to form ureas.

    • Solution: Use the correct stoichiometry of CDI.

  • Decomposition Products: If the reaction is heated too aggressively or for too long, decomposition of the starting materials or product may occur.

    • Solution: Maintain careful temperature control and monitor the reaction progress to avoid prolonged heating.

For purification, flash column chromatography on silica gel is a standard method. A mobile phase gradient of ethyl acetate in heptane or dichloromethane/methanol can be effective.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of the pyrazolo[1,5-a]pyrimidine core?

A1: The most common method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[3] The reaction typically proceeds under acidic or sometimes basic conditions and involves the nucleophilic attack of the amino group of the pyrazole onto a carbonyl group of the bielectrophile, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[3]

Q2: What is the role of 1,1'-Carbonyldiimidazole (CDI) in the synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine?

A2: CDI is a versatile and mild coupling reagent used to form amide bonds.[11][12] In this specific synthesis, it serves two primary functions:

  • Activation of the Carboxylic Acid: CDI reacts with the carboxylic acid group at the 3-position of the pyrazolo[1,5-a]pyrimidine core to form a highly reactive acylimidazolide intermediate.[8] This reaction is driven by the formation of CO2 and imidazole as byproducts.[11]

  • Introduction of the Imidazole Moiety: The acylimidazolide intermediate is then susceptible to nucleophilic attack by an amine. In this case, imidazole itself acts as the nucleophile, leading to the formation of the desired 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.

Q3: Are there any safety precautions I should be aware of when working with CDI?

A3: Yes, while CDI is a safer alternative to reagents like phosgene, it is important to handle it with care.[6]

  • Moisture Sensitivity: As previously mentioned, CDI reacts with water. It should be stored in a dry environment and handled under an inert atmosphere.[6]

  • Irritant: CDI can be irritating to the skin, eyes, and respiratory tract.[12] It is recommended to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: What are some alternative coupling reagents if CDI fails to provide a good yield?

A4: If CDI proves to be ineffective for the amide coupling, several other common coupling reagents can be employed. These often require the use of an additive and a base.

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used system for amide bond formation.[5]

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, often used for difficult couplings.[9]

  • PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another potent coupling reagent.[13]

The choice of an alternative reagent may depend on the specific properties of the starting materials and the desired reaction conditions.[13]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol is adapted from a known procedure for a similar derivative.[4]

  • To a stirred mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in glacial acetic acid, add malonaldehyde bis(dimethyl acetal) (1.1 equivalents).

  • Heat the reaction mixture at reflux for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the desired ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate.

Protocol 2: Saponification of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol is a standard procedure for ester hydrolysis.[14]

  • Dissolve the ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 18 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Protocol 3: Synthesis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine using CDI

This protocol is based on general procedures for CDI-mediated amide bond formation.[10]

  • To a solution of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The evolution of CO2 should be observed.

  • Add imidazole (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.

Data Presentation

StepReactantsReagents/SolventsTypical ConditionsExpected Outcome
1Ethyl 5-amino-1H-pyrazole-4-carboxylate, Malonaldehyde bis(dimethyl acetal)Glacial Acetic AcidReflux, 16hEthyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
2Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylateLiOH, THF/H2ORoom Temp, 18hPyrazolo[1,5-a]pyrimidine-3-carboxylic acid
3Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ImidazoleCDI, Anhydrous THFRoom Temp to 50°C, 4-12h3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Visualizations

Synthetic_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Ethyl 5-amino-1H- pyrazole-4-carboxylate C Ethyl pyrazolo[1,5-a] pyrimidine-3-carboxylate A->C Glacial Acetic Acid, Reflux B Malonaldehyde bis(dimethyl acetal) B->C Glacial Acetic Acid, Reflux D Pyrazolo[1,5-a] pyrimidine-3-carboxylic acid C->D LiOH, THF/H2O E 3-(1H-imidazol-1-ylcarbonyl) pyrazolo[1,5-a]pyrimidine D->E 1. CDI, THF 2. Imidazole

Caption: Synthetic workflow for 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Q1 Is the reaction environment strictly anhydrous? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Was the carboxylic acid fully activated before adding imidazole? A1_yes->Q2 Sol1 Dry glassware and solvents. Use inert atmosphere. A1_no->Sol1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is the reaction temperature optimized? A2_yes->Q3 Sol2 Allow sufficient time for CDI and acid to react. A2_no->Sol2 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Q4 Is the stoichiometry of CDI correct? A3_yes->Q4 Sol3 Consider gentle heating (40-50 °C). A3_no->Sol3 A4_yes Yes Q4->A4_yes A4_no No Q4->A4_no End Consider alternative coupling reagents (HATU, etc.). A4_yes->End Sol4 Use 1.1 eq. of CDI to avoid urea byproduct formation. A4_no->Sol4

Caption: Troubleshooting decision tree for the CDI-mediated amide coupling step.

References

  • Vertex Search. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Kim Reactor. (2025, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide [Video]. YouTube. [Link]

  • Vertex Search. (2007). General Procedure for the Preparation of 3-Aryl-7-methylpyrazolo[1,5-α]pyrimidine-6-carboxylic Acid 5.
  • Wikipedia. (2023, December 29). Carbonyldiimidazole. [Link]

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • ACS Publications. (2004, March 3). Amidations Using N,N '-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide. The Journal of Organic Chemistry. [Link]

  • Chegg. (2021, July 26). Solved 8. Carbonyldiimidazole (CDI) is used in the synthesis. [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Kim Reactor. (2025, February 15). CDI I Carbonyldiimidazole I N,N [Video]. YouTube. [Link]

  • CSIRO Publishing. (1985, January 1). Systemic Fungicides. The Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues of Carboxin. Australian Journal of Chemistry. [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • PMC. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • MDPI. (2021, January 19). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. [Link]

  • MDPI. (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]

  • Reddit. (2025, February 27). Hi, im trying to do an amide coupling with CDI, an aliphatic amine and an aromatic carboxylic acid. This carboxylic acid is unsoluble in regular solvents. Can I try it in DMSO without degradation of the CDI? Thanks! r/OrganicChemistry. [Link]

  • chemeurope.com. (n.d.). Carbonyldiimidazole. [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • ResearchGate. (2016, May 17). CDI for amide bond formation (amide or thioester as a product)?. [Link]

  • ACS Publications. (2018, February 12). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary stability challenge encountered with this compound: hydrolysis during storage and experimentation. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your valuable research material.

I. Understanding the Instability: Why is My Compound Degrading?

Question: I've observed a loss of purity of my 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine sample over time. What is the likely cause?

Answer: The most probable cause of degradation for this compound is hydrolysis. The key structural feature to consider is the acylimidazole moiety. This functional group, while a versatile reactive intermediate in synthesis, is inherently susceptible to cleavage by water.[1][2] The hydrolysis reaction breaks the amide-like bond between the pyrazolo[1,5-a]pyrimidine core and the imidazole ring, as depicted in the diagram below.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Hydrolysis Products Reactant 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine Product1 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Reactant->Product1 Hydrolysis Product2 Imidazole Reactant->Product2 Water Water (H₂O) Forced_Degradation_Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Neutral, Control) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Quench Neutralize Acid/Base Samples Sample->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze

Caption: Workflow for a forced degradation study.

B. Analytical Method for Monitoring Hydrolysis

A stability-indicating HPLC method is crucial for separating the parent compound from its hydrolysis products.

Recommended HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more non-polar parent compound. A shallow gradient will provide the best resolution.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm), or Mass Spectrometry (MS) for definitive identification.

With this method, you would expect to see the peak for the parent compound decrease over time in the stressed samples, with corresponding increases in the peaks for pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and imidazole.

C. Mitigation Strategies in Solution
  • pH Control: The rate of hydrolysis of acylimidazoles is highly pH-dependent. If your experimental conditions allow, buffering your solution to a neutral or slightly acidic pH (around 5-6) may slow down the degradation. Avoid strongly acidic or basic conditions.

  • Solvent Choice: If possible, use non-aqueous, aprotic solvents. If an aqueous medium is required, consider using co-solvents like acetonitrile or DMSO to reduce the water activity.

  • Temperature Control: Perform your experiments at the lowest feasible temperature.

  • Excipient Compatibility: Be aware that certain excipients can promote hydrolysis. For example, acidic or basic excipients can alter the micro-pH of your formulation. It is advisable to conduct compatibility studies with your intended excipients. [3]

IV. Frequently Asked Questions (FAQs)

Q1: Can I store 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine in a standard laboratory freezer at -20°C? A1: Yes, -20°C is a suitable temperature for short- to medium-term storage, provided the compound is in a tightly sealed container to prevent moisture ingress from freeze-thaw cycles. For long-term storage, -80°C is preferable.

Q2: Is the pyrazolo[1,5-a]pyrimidine core itself unstable? A2: The pyrazolo[1,5-a]pyrimidine scaffold is generally a stable aromatic system. [4]The primary point of instability for this particular molecule is the acylimidazole linkage.

Q3: My HPLC analysis shows a new peak that I suspect is a degradant. How can I confirm its identity? A3: The most definitive way is to use HPLC coupled with mass spectrometry (HPLC-MS). The mass of the degradant peak should correspond to the molecular weight of either pyrazolo[1,5-a]pyrimidine-3-carboxylic acid or imidazole. You can also synthesize authentic standards of the potential degradants for comparison of retention times.

Q4: I need to use the compound in an aqueous buffer for a biological assay. What precautions should I take? A4: Prepare the solution immediately before use. If possible, choose a buffer in the slightly acidic to neutral pH range. Keep the solution on ice throughout the experiment to minimize thermal degradation.

Q5: Are there any alternative, more stable reagents I could use if the hydrolysis is unmanageable? A5: If you are using this compound as an acylating agent, and its instability is prohibitive, you might consider other activated carboxylic acid derivatives such as N-acylbenzotriazoles, which have been reported to have greater stability in both acidic and basic media compared to N-acylimidazoles. [1]

References

  • Stability Studies of N‐Acylimidazoles | Request PDF - ResearchGate. Available at: [Link]

  • Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: [Link]

  • Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological As - ACS Publications. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. Available at: [Link]

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation - TA Instruments. Available at: [Link]

  • Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers - ResearchGate. Available at: [Link]

  • Site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available at: [Link]

  • Table 1 from Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways | Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Optimizing 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic amide and ester couplings. The 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine intermediate—an activated acyl imidazole—is a highly valuable building block in drug discovery, particularly in the synthesis of selective Janus Kinase 2 (JAK2) inhibitors[1].

While 1,1'-Carbonyldiimidazole (CDI) is a robust, phosgene-free reagent for activating pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, researchers frequently encounter yield-limiting byproducts such as symmetrical ureas and hydrolyzed starting materials. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind these failures, a self-validating standard operating protocol (SOP), and empirical troubleshooting strategies to ensure high-fidelity couplings.

Part 1: Mechanistic Workflow & Causality

Understanding the exact sequence of the CDI activation is the first step in eliminating byproducts. The reaction proceeds via a mixed anhydride intermediate that rapidly collapses into the desired acyl imidazole, releasing one equivalent of imidazole and carbon dioxide (CO₂). Because the pyrazolo[1,5-a]pyrimidine core can electronically influence the stability of the acyl imidazole, controlling the reaction environment (moisture, timing, and protonation state) is critical.

G Acid Pyrazolo[1,5-a]pyrimidine- 3-carboxylic acid AcylImid Acyl Imidazole Intermediate (3-(1H-imidazol-1-ylcarbonyl)...) Acid->AcylImid Activation CDI CDI Reagent CDI->AcylImid Urea Symmetrical Urea Byproduct CDI->Urea Premature Amine Addition Product Desired Amide Product AcylImid->Product Coupling Hydrolysis Hydrolyzed Starting Material AcylImid->Hydrolysis Moisture Exposure CO2 CO2 Gas (Indicator) AcylImid->CO2 Completion Indicator Amine Amine Nucleophile Amine->Product

Mechanistic pathway of CDI-mediated coupling and common byproduct routes.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of symmetrical urea byproducts in my final mixture? Cause: This is a kinetic timing error. If the amine nucleophile is added before the CDI has completely reacted with the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the excess unreacted CDI will react directly with the amine. This forms an isocyanate/imidazolide intermediate that rapidly consumes a second equivalent of your amine to form a symmetrical urea. Solution: You must wait for the complete cessation of CO₂ evolution before adding the amine. CO₂ bubbling is your physical, self-validating indicator that the conversion to the acyl imidazole is complete. If you are operating at a larger scale, verify the absence of unreacted CDI via an HPLC aliquot quenched with a volatile amine (e.g., n-butylamine) before proceeding.

Q2: The acyl imidazole intermediate forms successfully, but the subsequent coupling with my amine is extremely sluggish. How can I drive it to completion? Cause: The acyl imidazole of the pyrazolo[1,5-a]pyrimidine system can be electronically deactivated, and neutral imidazole is a relatively poor leaving group compared to traditional halides. Solution: Utilize the "imidazolium effect" via acid catalysis. (or a catalytic amount of triflic acid) protonates the imidazole leaving group. This significantly enhances the electrophilicity of the carbonyl carbon and turns the leaving group into a neutral, highly stable imidazole molecule, accelerating the reaction rate by up to 20-fold[2].

Q3: My isolated yield is low, and I recover a lot of the starting pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. What went wrong? Cause: There are two primary culprits: moisture and alkali salts. Atmospheric humidity or wet solvents will cause rapid hydrolysis of the highly moisture-sensitive acyl imidazole back to the starting carboxylic acid. Alternatively, if your starting material contains alkali carboxylate salts (e.g., sodium or lithium salts from a previous saponification step), the initial CDI activation will stall[3]. Solution: Use strictly anhydrous solvents (e.g., dry THF, DCM, or DMF) and maintain an inert atmosphere (N₂ or Ar). Do not attempt to isolate the acyl imidazole via silica gel chromatography; it must be used in situ. If alkali salts are suspected in your starting material, or adding an exogenous proton source can rescue the stalled activation step[3].

Part 3: Standard Operating Protocol (SOP) for High-Yield Coupling

This protocol is designed as a self-validating system. By observing the physical state of the reaction at designated checkpoints, you can guarantee the integrity of the intermediate before committing your valuable amine nucleophile.

Step 1: Anhydrous Activation

  • Suspend pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous THF or DMF (0.1 M concentration) in an oven-dried flask under a nitrogen atmosphere.

  • Add CDI (1.05 eq) in a single portion. Stir at room temperature (20–25 °C).

Step 2: Maturation & Validation (The Checkpoint)

  • Monitor the reaction for effervescence (CO₂ evolution).

  • Stir for 1–2 hours. Do not proceed until all gas evolution has completely ceased. Self-Validation: The solution should become homogeneous as the acyl imidazole forms. If the solution remains cloudy and bubbling has stopped, suspect the presence of alkali salts and add 10 mol% Imidazole·HCl to force completion[3].

Step 3: Acid-Catalyzed Coupling

  • Once activation is confirmed, add Imidazole·HCl (0.5 to 1.0 eq) to the reaction mixture to prime the intermediate via the imidazolium effect[2].

  • Add the amine nucleophile (1.1 to 1.2 eq) dropwise.

  • Stir at room temperature for 2–4 hours. (For highly sterically hindered amines, heat to 50 °C).

Step 4: Workup & Purification

  • Quench the reaction with water to destroy any trace unreacted acyl imidazole.

  • Extract the mixture with EtOAc or DCM.

  • Wash the organic layer with 1M aqueous HCl (to selectively remove the imidazole byproduct and any unreacted aliphatic amines), followed by a saturated NaHCO₃ wash and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure amide product.

Part 4: Quantitative Data & Byproduct Profiling

The following table summarizes the expected byproduct profiles based on deviations from the SOP, demonstrating the empirical necessity of timing and acid catalysis.

Reaction ConditionAdditiveSymmetrical Urea (%)Hydrolyzed Acid (%)Desired Amide Yield (%)
Amine added immediately (Premature) None> 30%< 5%< 50%
Non-anhydrous solvent used None< 2%> 40%< 40%
Amine added after CO₂ stops None< 2%< 5%75%
Amine added after CO₂ stops Imidazole·HCl (1.0 eq)< 1%< 2%> 95%

Part 5: References

  • Engstrom, K. M. "Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis." Organic Process Research & Development.[Link][3]

  • Woodman, E. K., et al. "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl." Organic Process Research & Development.[Link][2]

  • Hanan, E. J., et al. "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors." Journal of Medicinal Chemistry.[Link][1]

Sources

Safety Operating Guide

3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

For researchers and drug development professionals, managing highly reactive synthetic intermediates requires precision and foresight. 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is a specialized acyl imidazole reagent used for efficient amide and ester couplings. Because it acts as a potent carbonyl transfer agent, its disposal cannot be treated like standard organic waste.

As a Senior Application Scientist, I have designed this guide to provide a self-validating protocol for the safe quenching and disposal of this compound. This workflow ensures laboratory safety, prevents dangerous waste-stream reactions, and maintains strict regulatory compliance.

Mechanistic Causality: Why Specialized Disposal is Required

To understand the necessity of a rigorous disposal protocol, we must first examine the compound's reactivity. The molecule features a pyrazolo[1,5-a]pyrimidine core attached to a highly electrophilic carbonyl group, which is in turn bonded to an imidazole leaving group.

As detailed in1, acyl imidazoles are highly sensitive to moisture[1]. When exposed to water, the electrophilic carbonyl carbon undergoes rapid nucleophilic attack. This hydrolysis reaction cleaves the molecule, releasing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and free imidazole[2].

The Hazard: If unquenched reagent is disposed of directly into a sealed aqueous waste carboy, delayed hydrolysis will generate imidazole—a known skin, eye, and respiratory irritant—and may lead to unexpected pressurization or exothermic activity. Therefore, the reagent must be deliberately deactivated (quenched) before entering the waste stream.

Hazard Profile & Waste Categorization

The following table summarizes the quantitative and qualitative data regarding the handling and waste segregation of pyrazolo[1,5-a]pyrimidine derivatives, based on standard safety data sheets[3][4].

ParameterClassification / DataOperational Mitigation Strategy
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation)Handle exclusively in a fume hood; wear nitrile gloves and safety glasses.
Water Reactivity High (Hydrolyzes to form Imidazole)Store under Ar/N₂. Quench with alcohol/base prior to disposal.
Waste Stream (Aqueous) Contains Imidazole (pH ~8-9)Neutralize to pH 6-8; dispose via licensed aqueous waste contractors.
Waste Stream (Solid) Pyrazolo[1,5-a]pyrimidine-3-carboxylic acidCollect as hazardous solid waste for high-temperature incineration.

Self-Validating Quenching and Disposal Protocol

Do not dispose of the raw powder or unquenched reaction mixtures directly into waste bins. Follow this step-by-step methodology to ensure complete deactivation. This system is "self-validating" because it includes an analytical confirmation step to guarantee the absence of reactive species before final disposal.

Step 1: Preparation of the Quenching Bath

  • In a well-ventilated fume hood, prepare a quenching solution of 1M Sodium Hydroxide (NaOH) or a 1:1 mixture of Methanol/Water. (Note: Methanol is often preferred as it forms a stable methyl ester alongside imidazole, which helps control the exotherm).

  • Chill the quenching solution in an ice bath (0–5 °C) to control the heat of the quenching reaction.

Step 2: Controlled Addition

  • Slowly add the waste 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine (either as a solid or dissolved in an aprotic solvent like THF or DCM) to the chilled quenching solution.

  • Stir vigorously. You may observe mild effervescence or a slight temperature increase.

  • Allow the mixture to stir at room temperature for at least 60 minutes to ensure complete hydrolysis/solvolysis.

Step 3: Analytical Validation (The Self-Validating Step)

  • Before declaring the waste "safe," spot the quenched mixture on a TLC plate or run a rapid LC-MS.

  • Causality check: The complete disappearance of the starting material (acyl imidazole) and the appearance of the highly polar imidazole and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (or ester) confirms the quench is successful. If starting material remains, add more quenching solution and continue stirring.

Step 4: Segregation and Final Disposal

  • pH Adjustment: The quenched solution will likely be basic due to the presence of imidazole. Carefully neutralize the solution to pH 6–8 using 1M HCl.

  • Filtration: If the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid precipitates upon neutralization, filter the mixture.

  • Routing:

    • Filter Cake (Solid): Dispose of in a clearly labeled hazardous solid waste container for incineration[3].

    • Filtrate (Aqueous/Organic): Dispose of the imidazole-containing liquid in the halogenated or non-halogenated organic/aqueous waste stream, depending on the initial solvent used.

Disposal Workflow Visualization

The following diagram illustrates the logical pathway for deactivating and disposing of the reagent.

G A Waste 3-(1H-imidazol-1-ylcarbonyl) pyrazolo[1,5-a]pyrimidine B Controlled Quenching (MeOH or Dilute Base, 0-5°C) A->B Add slowly C Hydrolysis Products (Carboxylic Acid + Imidazole) B->C Stir 60 mins D pH Adjustment (Neutralize to pH 6-8) C->D Validate via TLC/LC-MS E Aqueous Waste (Imidazole Solution) D->E Filtrate F Solid/Organic Waste (Precipitated Acid) D->F Filter Cake G Licensed Chemical Incineration E->G F->G

Step-by-step deactivation and waste segregation workflow for acyl imidazole derivatives.

Conclusion

By understanding the fundamental electrophilic nature of 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, laboratories can prevent dangerous waste-stream reactions. Implementing a self-validating quenching protocol ensures that all reactive species are neutralized into stable components, safeguarding personnel and aligning with strict environmental disposal regulations[4].

References

  • Srini Chem. "CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI)".
  • MDPI. "A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers".
  • Aaron Chemicals LLC. "Safety Data Sheet: pyrazolo[1,5-a]pyrimidine-7-carboxylate".
  • Key Organics. "Safety Data Sheet: pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate".

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to discovery. The compound 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, a member of the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, holds potential in medicinal chemistry, particularly as a protein kinase inhibitor in cancer therapy[1][2]. As with any novel compound, a thorough understanding of its safe handling is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, grounded in established safety protocols for related chemical structures.

Understanding the Hazard Profile: An Evidence-Based Approach
  • Pyrazolo[1,5-a]pyrimidine Derivatives : Compounds within this family are recognized for their biological activity and are often investigated as potential therapeutics[3][4]. Safety data for related compounds, such as Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide, indicate that they can cause skin and eye irritation[5]. Some derivatives are classified as harmful if swallowed[6].

  • Imidazole : The imidazole ring is a common feature in many biologically active molecules. The parent compound, imidazole, is known to be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[7].

Given these potential hazards, a cautious and comprehensive approach to personal protective equipment (PPE) and handling procedures is essential.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, based on the known hazards of its constituent parts.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[8][9]Protects against splashes and airborne particles that could cause serious eye damage.[10]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[8]Prevents skin contact, which can lead to irritation or toxic effects.[5][10] For chemicals with unknown toxicity, double gloving is recommended.[11]
Skin and Body Protection Laboratory coat, long-sleeved clothing.[8]Minimizes the risk of skin exposure to the solid compound or solutions.[9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][8]Reduces the risk of inhaling fine dust particles of the solid compound, which may cause respiratory irritation.[5][7]

dot

Caption: PPE selection based on the hazards of the chemical's core structures.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this compound will minimize the risk of exposure and ensure the quality of your research.

A. Preparation and Weighing
  • Designated Area : Conduct all manipulations of the solid compound within a certified chemical fume hood to control potential dust inhalation.

  • Pre-weighing Checks : Ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, etc.) before handling the compound.

  • Weighing : Carefully weigh the desired amount of the compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Container Sealing : Tightly seal the primary container immediately after use.

B. Solution Preparation and Use
  • Solvent Addition : In the fume hood, add the solvent to the solid compound slowly to avoid splashing.

  • Dissolution : If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. Keep the container covered to the extent possible.

  • Transfer : When transferring solutions, use appropriate tools such as pipettes or syringes to minimize the risk of spills.

dot

Caption: A simplified workflow for the safe handling of the compound.

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

A. Waste Segregation and Collection
  • Solid Waste : All disposable materials contaminated with the solid compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

B. Decontamination
  • Glassware : All glassware that has come into contact with the compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The glassware can then be washed according to standard laboratory procedures.

  • Work Surfaces : Decontaminate the work surface within the fume hood with an appropriate solvent and wipe clean. Dispose of the cleaning materials as solid hazardous waste.

dot

Caption: A clear plan for the safe disposal of waste generated from handling the compound.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][12]

  • Spill : In a well-ventilated area, and while wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

By adhering to these guidelines, researchers can confidently and safely handle 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, fostering a secure environment for groundbreaking scientific discovery.

References

  • Navigating the Safe Disposal of Pyrimidine Derivatives - Benchchem.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • SAFETY DATA SHEET - Imidazole.
  • SAFETY DATA SHEET - 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
  • Safety Data Sheet - Cayman Chemical.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY DATA SHEET - ThermoFisher.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-formyl-1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carbonitrile - NextSDS.
  • Essential Chemical PPE - Trimaco.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.